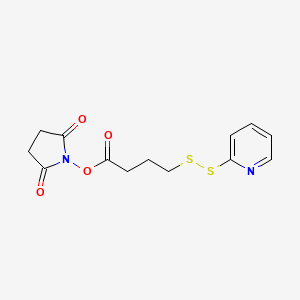
N-Succinimidyl 4-(2-pyridyldithio)butanoate
概要
説明
N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a bifunctional linker used in antibody-drug conjugation (ADC) . It is a small fragment that can be linked to DM4 conjugates .
Synthesis Analysis
SPDB is typically used for antibody lysine functionalization . It is prepared as previously described .Molecular Structure Analysis
The molecular formula of SPDB is C13H14N2O4S2 . It has a molecular weight of 326.39 .Chemical Reactions Analysis
SPDB is a disulfide linker that is unstable at high glutathione concentrations . It is used in the maytansinoid-based ADC naratuximab emtansine .Physical And Chemical Properties Analysis
SPDB has a density of 1.4±0.1 g/cm3, a boiling point of 480.1±55.0 °C at 760 mmHg, and a flash point of 244.2±31.5 °C .科学的研究の応用
Antibody-Drug Conjugation (ADC)
SPDB is widely used as a bifunctional linker in the development of ADCs. It facilitates the attachment of cytotoxic drugs to antibodies, which can then selectively target and kill cancer cells. For example, anti-EGFR-SPDB-DM4 is an ADC that utilizes SPDB as a linker .
Targeted Cancer Therapy
SPDB-linked ADCs have shown efficacy against various cancers, including Merkel cell carcinoma. These ADCs have even been granted orphan status by the U.S. Food and Drug Administration (FDA) for their potential in treating rare diseases .
Enhancing Drug Potency
The use of SPDB as a linker in ADCs can enhance the potency of the drug payload. By ensuring targeted delivery to cancer cells, SPDB-linked ADCs can deliver highly potent drugs without affecting healthy cells .
Functionalization of Antibody Lysines
SPDB is one of the most common reagents for functionalizing lysine residues on antibodies. This modification allows for the attachment of various payloads, including drugs or imaging agents .
Hydrophilic Linker Design
A hydrophilic disulfide linker has been generated by modifying SPDB with a sulfonate group. This modification aims to improve the solubility and pharmacokinetics of ADCs .
Synthesis of DNA Alkylating Agents
SPDB has been used in the synthesis of novel antibody-drug conjugates that act as potent DNA alkylating agents, offering a new approach to targeted cancer therapy .
作用機序
SPDB is part of the ADC, which is composed of a monoclonal antibody, a cytotoxic payload, and a specialized chemical linker that connects the monoclonal antibody and payload . Upon binding to the corresponding antigen on the surface of tumor cells, the ADC/antigen complex is internalized and then the payloads are released, leading to cytotoxicity and cell death .
将来の方向性
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOVKSMJRQOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347476 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
CAS RN |
115088-06-7 | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SPDB contribute to the function of Antibody-Drug Conjugates (ADCs)?
A1: SPDB acts as a cleavable linker in ADCs. It forms a bridge between a monoclonal antibody and a cytotoxic payload, typically a maytansinoid like DM1 or DM4 [, , , ]. This linker is designed to be stable in circulation but cleavable within the target cancer cell, releasing the potent cytotoxic agent.
Q2: What happens once the ADC with SPDB linker reaches the target cancer cell?
A2: The antibody component of the ADC binds to a specific antigen on the surface of the target cancer cell. This binding triggers internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the SPDB linker is cleaved [, , ], releasing the maytansinoid payload.
Q3: How does the release of the maytansinoid impact the cancer cell?
A3: Maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents. Upon release from the ADC, they bind to tubulin, a protein critical for cell division. This binding disrupts the formation of microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell [, , , , ].
Q4: Is there a possibility of bystander effect with SPDB-linked ADCs?
A4: Yes, research suggests that the lipophilic metabolites of disulfide-linked conjugates, like those using SPDB, can exert a bystander effect. This means that they can diffuse to and kill neighboring tumor cells, even those that do not express the target antigen []. The generation of S-methyl DM4, a metabolite observed with SPDB-DM4 conjugates, may contribute to this bystander killing effect [].
Q5: What is the molecular formula and weight of SPDB?
A5: While not explicitly stated in the provided abstracts, the molecular formula of SPDB can be deduced as C11H12N2O3S2, and its molecular weight is 284.36 g/mol.
Q6: Have computational methods been used to understand and improve SPDB-linked ADCs?
A6: Yes, researchers are using data from cross-reactive model systems involving SPDB-linked ADCs to develop multiscale physiologically-based pharmacokinetic models. These models can help to better understand the impact of factors such as target antigen expression and ADC dose on the effectiveness of these therapies [].
Q7: How does the structure of the linker in an ADC affect its activity?
A7: The structure of the linker influences the stability and cleavage properties of the ADC. For instance, disulfide-containing linkers like SPDB and SPP are more readily cleaved in the reducing environment of the cytosol or lysosomes compared to the non-cleavable thioether-based linker SMCC [, ]. This difference in cleavability often translates to higher activity for ADCs containing cleavable linkers.
Q8: Are there structural modifications to SPDB that affect its properties in ADCs?
A8: Yes, the addition of hydrophilic groups, such as a negatively charged sulfonate group (sulfo-SPDB), to the SPDB linker can significantly enhance its properties. These modifications allow for conjugation of hydrophobic drugs, such as maytansinoids, at higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the ADC's affinity for its target [].
Q9: What challenges are associated with formulating SPDB-linked ADCs?
A9: Formulating stable aqueous solutions of ADCs, including those with SPDB linkers, can be challenging. One study highlights a new stable aqueous formulation developed for the anti-mesothelin immunoconjugate MF-T-SPDB-DM4. This formulation is suitable for direct therapeutic use and can be lyophilized for improved storage stability. The lyophilized powder can be reconstituted with water, yielding a solution appropriate for therapeutic applications [].
Q10: How does the linker in an ADC affect its pharmacokinetic properties?
A10: The type of linker in an ADC can significantly influence its pharmacokinetic behavior. For instance, studies comparing the pharmacokinetics of anti-CanAg ADCs with different linkers revealed that conjugates with the uncleavable thioether linker SMCC displayed a longer half-life and higher overall exposure in tumor tissues compared to conjugates with cleavable disulfide linkers like SPDB [, ].
Q11: What factors can influence the pharmacokinetics of SPDB-linked ADCs?
A11: Factors such as target antigen expression levels in normal tissues, ADC dose, and drug-to-antibody ratio (DAR) can significantly impact the pharmacokinetics of ADCs, including those utilizing the SPDB linker []. High target antigen expression on normal tissues can lead to lower systemic ADC exposure.
Q12: What types of cancer have been studied using SPDB-linked ADCs?
A12: Preclinical and clinical studies have investigated the efficacy of SPDB-linked ADCs in a variety of cancer types, including multiple myeloma [, , ], ovarian cancer [, , ], renal cancer [, ], gastric cancer [, ], lung cancer [, , ], colorectal cancer [, , ] and acute myeloid leukemia [].
Q13: Has the efficacy of SPDB-linked ADCs been demonstrated in in vivo models?
A13: Yes, SPDB-linked ADCs have demonstrated efficacy in various in vivo models, including:
- Xenograft Models: Studies using human tumor xenograft models in mice have shown that SPDB-linked ADCs can significantly inhibit tumor growth and prolong survival in models of ovarian cancer [], multiple myeloma [, ], and other cancers [, , , ].
- SCID-hu Model: In a SCID-hu model, where human MM cells are implanted into mice, SPDB-linked ADCs significantly inhibited tumor growth and extended survival [, ].
- PDX Models: SPDB-linked ADCs have demonstrated potent and durable tumor regressions in patient-derived xenograft (PDX) models of various cancers, including ovarian, renal, lung, colorectal, and triple-negative breast cancer (TNBC) [, , , ].
Q14: What is the significance of testing SPDB-linked ADCs in PDX models?
A14: PDX models are considered highly clinically relevant because they closely mimic the heterogeneity and drug response of human tumors. The robust activity observed for SPDB-linked ADCs in these models strengthens their potential for clinical translation.
Q15: How does the choice of antibody in an SPDB-linked ADC affect its targeting?
A15: The antibody component of the ADC determines its specificity. Researchers select antibodies that bind with high affinity to antigens that are preferentially expressed on the surface of cancer cells compared to normal cells [, , , , , , , , , ]. This selective binding is crucial for targeted delivery of the cytotoxic payload and minimizing off-target effects.
Q16: What factors can impact the tumor delivery of SPDB-linked ADCs?
A16: The tumor delivery and penetration of ADCs can be influenced by tumor microenvironment factors such as interstitial fluid pressure, tumor vascularity, and the presence of physical barriers like the extracellular matrix. Additionally, the size and charge of the ADC molecule, along with the expression level and internalization rate of the target antigen, can also impact tumor delivery.
Q17: Are there biomarkers that can predict the efficacy of SPDB-linked ADCs?
A17: Yes, one study investigated soluble folate receptor 1 (sFOLR1) as a potential biomarker for IMGN853, an anti-FOLR1 ADC utilizing the SPDB linker. This study developed a sandwich ELISA to quantify sFOLR1 levels in patient plasma, aiming to assess its correlation with IMGN853 pharmacokinetics and clinical response [].
Q18: What other biomarkers are being explored in the context of ADC therapy?
A18: Beyond target antigen expression, researchers are actively investigating additional biomarkers that could help predict response, monitor treatment efficacy, and identify potential resistance mechanisms to ADCs. These include: * Proliferation markers: Ki-67* DNA damage markers: γH2AX* Apoptosis markers: cleaved caspase-3* Drug transporter expression: MDR1, MRP1* DNA repair pathway activity
Q19: How are SPDB-linked ADCs characterized and quantified?
A19: Several analytical techniques are employed to characterize and quantify SPDB-linked ADCs, including:* Liquid chromatography-mass spectrometry (LC-MS): This technique is widely used to determine the drug-to-antibody ratio (DAR), assess drug load distribution, and identify and quantify ADC metabolites [, , ].* ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of ADC targets, such as soluble FOLR1, in biological fluids like plasma [].* Flow Cytometry: This technique is utilized to measure the expression of target antigens on the surface of cells [, ]. It can also be employed to assess ADC internalization and processing within cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)


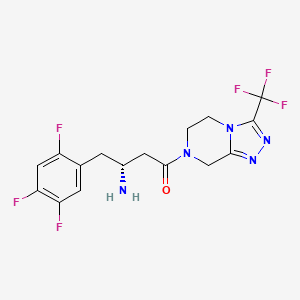

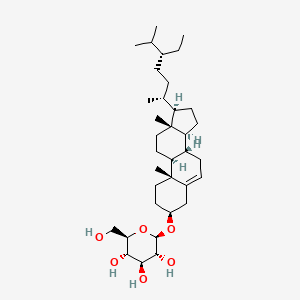


![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
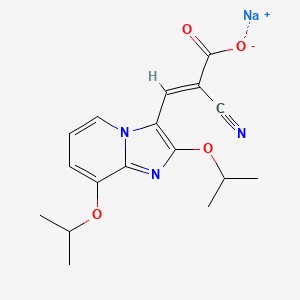
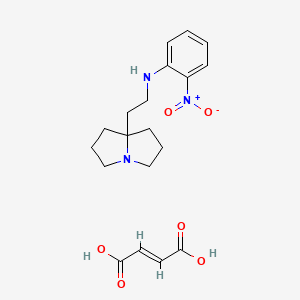
![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)